molecular formula C16H26O2 B14213236 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne CAS No. 681272-68-4

6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne

Cat. No.: B14213236
CAS No.: 681272-68-4
M. Wt: 250.38 g/mol
InChI Key: NNGSEMIPLXDOLE-UHFFFAOYSA-N
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Description

6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne is a complex organic compound characterized by its unique structure, which includes methoxymethyl groups and multiple unsaturated bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with methoxymethyl chloride under basic conditions. This is followed by a series of reactions to introduce the dimethyl and dienyne functionalities. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.

Scientific Research Applications

6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, while the unsaturated bonds can undergo addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne: shares similarities with other dienyne compounds, such as 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-7-yne and 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-9-yne.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of methoxymethyl groups and multiple unsaturated bonds makes it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

681272-68-4

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

InChI

InChI=1S/C16H26O2/c1-7-8-9-16(12-17-5,13-18-6)11-15(4)10-14(2)3/h9,11-13H2,1-6H3

InChI Key

NNGSEMIPLXDOLE-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(CC(=C=C(C)C)C)(COC)COC

Origin of Product

United States

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